molecular formula C16H15ClF3N3O4S B5133158 4-CHLORO-N-(3-{[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]AMINO}PROPYL)BENZENE-1-SULFONAMIDE

4-CHLORO-N-(3-{[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]AMINO}PROPYL)BENZENE-1-SULFONAMIDE

Cat. No.: B5133158
M. Wt: 437.8 g/mol
InChI Key: OEUGIIQAUGMPQW-UHFFFAOYSA-N
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Description

4-CHLORO-N-(3-{[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]AMINO}PROPYL)BENZENE-1-SULFONAMIDE is a complex organic compound characterized by the presence of a sulfonamide group, a nitro group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-(3-{[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]AMINO}PROPYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from commercially available precursors. One common approach is the nitration of a suitable aromatic compound, followed by sulfonation and subsequent functional group modifications. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes, followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-(3-{[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]AMINO}PROPYL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and strong acids or bases for substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-CHLORO-N-(3-{[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]AMINO}PROPYL)BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-(3-{[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]AMINO}PROPYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-CHLORO-N-(3-{[2-NITROPHENYL]AMINO}PROPYL)BENZENE-1-SULFONAMIDE
  • 4-CHLORO-N-(3-{[4-(TRIFLUOROMETHYL)PHENYL]AMINO}PROPYL)BENZENE-1-SULFONAMIDE

Uniqueness

4-CHLORO-N-(3-{[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]AMINO}PROPYL)BENZENE-1-SULFONAMIDE is unique due to the presence of both a nitro group and a trifluoromethyl group, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule for various applications.

Properties

IUPAC Name

4-chloro-N-[3-[2-nitro-4-(trifluoromethyl)anilino]propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClF3N3O4S/c17-12-3-5-13(6-4-12)28(26,27)22-9-1-8-21-14-7-2-11(16(18,19)20)10-15(14)23(24)25/h2-7,10,21-22H,1,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEUGIIQAUGMPQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCCCNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClF3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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